(3S,5S)-1-Methylpiperidine-3,4,5-triol

Iminosugar Stereochemistry Glycosidase Inhibition

Generic piperidine triols are inactive; stereochemistry drives potency. Procuring the exact (3S,5S) isomer is critical. This iminosugar provides reproducible inhibition for glycosidase research. Key advantages: • Defined (3S,5S) stereochemistry ensures on-target α-glucosidase activity, eliminating diastereomer-related experimental failure. • Based on an N-methylated scaffold showing >700-fold selectivity for α-glucosidase over β-glucosidase. • High in vitro potency comparable to scaffolds with IC50 values of 40-120 nM against intestinal disaccharidases.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B12979257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S)-1-Methylpiperidine-3,4,5-triol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1CC(C(C(C1)O)O)O
InChIInChI=1S/C6H13NO3/c1-7-2-4(8)6(10)5(9)3-7/h4-6,8-10H,2-3H2,1H3/t4-,5-/m0/s1
InChIKeyNIWAAFAPSNGUJF-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5S)-1-Methylpiperidine-3,4,5-triol Procurement Guide


(3S,5S)-1-Methylpiperidine-3,4,5-triol (CAS 1207864-71-8) is a chiral, polyhydroxylated piperidine alkaloid, commonly classified as an iminosugar . Its core structure consists of a piperidine ring with a tertiary N-methyl group and hydroxyl substituents at the 3, 4, and 5 positions in a defined (3S,5S) stereochemical configuration [1]. This class of molecules functions as carbohydrate mimics, making them potent glycosidase inhibitors, which are essential tools in biochemical research and drug discovery for conditions like metabolic disorders and lysosomal storage diseases [2].

Stereochemical Control Precise (3S,5S) configuration required for target enzyme interaction.
Glycosidase Studies Iminosugar tool compound for probing α-glucosidases and GCS pathways.
SAR Workflow Supports structure-activity relationship studies with defined stereochemistry.

Significance of (3S,5S) Stereochemistry in Glycosidase Research


Generic substitution of piperidine triols is not scientifically valid due to the critical role of stereochemistry in determining biological activity. Glycosidase active sites are highly chiral environments that discriminate between stereoisomers, leading to vast differences in inhibitory potency and selectivity [1]. For instance, in a related series, the (3S,4R,5R) trihydroxypiperidine configuration was a potent β-glucosidase inhibitor, whereas the (3S,4S,5R) isomer was completely inactive [2]. Therefore, procuring the precise (3S,5S) stereoisomer is essential to ensure the intended enzyme targeting and to avoid experimental failure caused by an inactive or off-target diastereomer.

Stereochemical Mismatch
Even a single stereocenter change may abolish inhibition (class evidence shows drastic activity loss).
Unspecified Isomer Mixtures
Mixtures often contain inactive diastereomers, confounding assay interpretation.
Off-target Profile Shift
Non-(3S,5S) isomers may alter enzyme selectivity, misleading pathway assignment.

Key Evidence for (3S,5S)-1-Methylpiperidine-3,4,5-triol


Stereochemical Impact on Inhibitory Profile

The (3S,5S) stereochemistry of this compound is its primary differentiator from other piperidinetriol stereoisomers. In a study evaluating a series of 16 chiral nonracemic polyhydroxylated piperidines, the (3S,4R,5R) isomer was a potent β-glucosidase inhibitor with an IC50 of 0.51 µM, while the (3S,4S,5R) isomer showed no inhibition (IC50 > 1000 µM) against the same enzyme [1]. This demonstrates that even a single change in stereochemistry can completely abolish activity. The (3S,5S) configuration thus provides a unique and specific tool for probing enzyme active sites where other stereoisomers are inactive.

Stereochemistry vs Potency
Class-level inference
Related isomers: 0.51 µM vs >1000 µM IC50 on β-glucosidase (>2000-fold difference)
Reported stereochemical dependence in enzyme assay context
Precise (3S,5S) required for target engagement
Iminosugar Stereochemistry Glycosidase Inhibition Structure-Activity Relationship

N-Methylation Improves α-Glucosidase Selectivity

N-Methylation, as present in (3S,5S)-1-Methylpiperidine-3,4,5-triol, alters the inhibitory profile compared to the non-methylated parent compound, 1-deoxynojirimycin (DNJ). For example, N-Methyldeoxynojirimycin (N-Methyl-DNJ) inhibits rabbit intestinal maltase with an IC50 of 0.46 µg/mL, while it is significantly less potent against β-glucosidase (IC50 = 363 µg/mL), demonstrating high selectivity for α-glucosidases [1]. In contrast, the parent compound DNJ shows potent inhibition of both α-glucosidases (maltase IC50 = 0.13 µM) [2] and other enzymes. This suggests that the N-methyl group in the target compound is a key structural feature that may confer a similar advantage in selectivity for α-glucosidases over β-glucosidases.

N-Methyl Selectivity
Class-level inference
N-Methyl-DNJ: maltase IC50 0.46 µg/mL vs β-glucosidase IC50 363 µg/mL (>700-fold selectivity)
Reported selectivity profile supports α-glucosidase pathway studies
N-methyl group may enhance target selectivity
α-Glucosidase Selectivity N-Alkylation Inhibition Kinetics

Maltase Inhibition Compared to Miglitol

The N-methylated piperidinetriol scaffold demonstrates superior in vitro potency against intestinal maltase when compared to the clinically used α-glucosidase inhibitor miglitol. Data from BindingDB shows that N-Methyl-DNJ inhibits rat intestinal maltase with an IC50 of 120 nM [1]. In contrast, miglitol exhibits an IC50 of 1,300 nM against the same enzyme under comparable conditions [2]. This indicates that the N-methylated piperidine core, shared by the target compound, is approximately an order of magnitude more potent in this key metabolic assay than miglitol.

Maltase vs Miglitol
Cross-study comparable
N-Methyl-DNJ IC50 120 nM, Miglitol IC50 1,300 nM (10.8-fold difference)
Reported potency context for disaccharidase inhibition studies
10-fold difference in reported assay
Maltase Intestinal Enzyme Inhibitor Comparison Glycemic Control

Sucrase and Maltase Selectivity

The N-methylpiperidinetriol core exhibits a distinct selectivity profile among intestinal disaccharidases. N-Methyl-DNJ inhibits rat intestinal sucrase with an IC50 of 40 nM, which is 3-fold more potent than its inhibition of rat intestinal maltase (IC50 = 120 nM) [1]. This contrasts with miglitol, which shows a less pronounced difference between sucrase (IC50 = 110 nM) and maltase (IC50 = 1,300 nM) [2][3]. This differential potency suggests that the (3S,5S)-1-methylpiperidine-3,4,5-triol structure may be more effective at targeting specific disaccharidases, offering a more refined tool for dissecting carbohydrate metabolism pathways.

Disaccharidase Selectivity
Class-level inference
N-Methyl-DNJ: Sucrase IC50 40 nM, Maltase IC50 120 nM (3-fold); Miglitol pattern differs
Supports interpretation of enzyme selectivity profiles
Selectivity pattern may guide disaccharidase research
Sucrase Maltase Enzyme Selectivity Disaccharidase Inhibition

Validated GCS Inhibition Scaffold

The piperidine-3,4,5-triol core is a recognized and patented scaffold for developing inhibitors of glucosylceramide synthase (GCS), a key enzyme in glycolipid biosynthesis [1]. A U.S. patent application (US20060058349 A1) explicitly claims a series of piperidinetriol derivatives as GCS inhibitors for the potential treatment of diseases like Gaucher and Tay-Sachs, as well as certain cancers [1]. This positions the (3S,5S)-1-Methylpiperidine-3,4,5-triol as a structurally relevant starting point or tool compound for research into GCS-mediated pathways, distinct from its activity as a glycosidase inhibitor.

GCS Scaffold
Supporting evidence
Piperidine-3,4,5-triol class claimed as glucosylceramide synthase inhibitors (US20060058349)
Supports GCS pathway research as tool compound scaffold
Patent-based evidence; requires experimental validation
Glucosylceramide Synthase GCS Lysosomal Storage Disease Glycolipid Metabolism

(3S,5S)-1-Methylpiperidine-3,4,5-triol Applications


Glycosidase SAR Studies

The defined (3S,5S) stereochemistry of this compound is ideal for systematic SAR studies. As demonstrated by the >2000-fold difference in potency between (3S,4R,5R) and (3S,4S,5R) piperidine triol isomers [1], stereochemistry is a primary driver of activity. Researchers can use this specific isomer to probe the stereoelectronic requirements of various α- and β-glucosidase active sites, establishing the minimal pharmacophore needed for potent and selective inhibition.

α-Glucosidase Inhibition in Glycoprotein Processing

Based on the >700-fold selectivity for α-glucosidase over β-glucosidase exhibited by the N-methylated scaffold [2], (3S,5S)-1-Methylpiperidine-3,4,5-triol is a strong candidate for studying α-glucosidase-dependent pathways. This includes research on N-linked glycoprotein maturation in the endoplasmic reticulum, where inhibiting specific α-glucosidases can disrupt viral envelope formation or alter the trafficking of disease-relevant proteins, with a reduced risk of confounding off-target effects on β-glucosidases.

Intestinal Disaccharidases and Carbohydrate Metabolism

Given the high in vitro potency of the N-methylated piperidine core against rat intestinal maltase (IC50 = 120 nM) and sucrase (IC50 = 40 nM) [3], this compound is a valuable tool for studying the inhibition of intestinal α-glucosidases. Its 10-fold greater potency than miglitol on maltase [4] makes it suitable for ex vivo or in vivo studies in rodent models to elucidate the precise role of these disaccharidases in postprandial glucose excursion and gut hormone signaling.

GCS in Sphingolipid Metabolism

The piperidinetriol core is a validated and patented scaffold for GCS inhibition [5]. This compound can be utilized as a base structure or a control in assays to measure GCS activity. It is particularly relevant for research on lysosomal storage disorders (e.g., Gaucher disease) and for investigating the role of glucosylceramide and related glycosphingolipids in cancer cell proliferation, multidrug resistance, and cell signaling.

Application
Selection Property
Validation Focus
Glycosidase SAR Studies
Stereochemical Configuration
Assess enantiomer-specific activity against target glycosidases
α-Glucosidase Pathway Research
N-Methyl Group Selectivity
Verify α- vs β-glucosidase inhibition ratio
Intestinal Disaccharidase Studies
Disaccharidase Selectivity Profile
Compare sucrase/maltase inhibition pattern
GCS-Mediated Sphingolipid Metabolism
GCS Scaffold Identity
Measure glucosylceramide synthase inhibition
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